4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
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Overview
Description
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a furan ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline typically involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions. This tandem reaction proceeds via a Friedel–Crafts-type alkylation followed by a ring closure sequence to afford the desired furoquinoline derivative . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-diones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exhibiting its antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
2-Hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
Furoquinoline Derivatives: Compounds with similar fused ring structures and biological activities.
Uniqueness
4-Methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
88654-60-8 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H21NO2/c1-11(2)10-20-13(4)17-9-15-12(3)19-16-8-6-5-7-14(16)18(15)21-17/h5-9,11,13H,10H2,1-4H3 |
InChI Key |
MVWKWMZXRCSRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OCC(C)C |
Origin of Product |
United States |
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